molecular formula C12H13NO2S B2564687 N-(1-(furan-3-yl)propan-2-yl)thiophene-3-carboxamide CAS No. 1798542-84-3

N-(1-(furan-3-yl)propan-2-yl)thiophene-3-carboxamide

Cat. No. B2564687
CAS RN: 1798542-84-3
M. Wt: 235.3
InChI Key: FIKHIPPAYZYGRO-UHFFFAOYSA-N
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Description

“N-(1-(furan-3-yl)propan-2-yl)thiophene-3-carboxamide” is a compound that has gained attention due to its potential applications in various fields of research and industry. It belongs to the class of thiophene-based analogs, which are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . The molecular formula of “this compound” is C12H13NO2S, and it has a molecular weight of 235.3.


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and can lead to a variety of products . For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .


Physical And Chemical Properties Analysis

Thiophene, the core structure in the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Reactivity

Research has explored the synthesis and reactivity of compounds structurally related to N-(1-(furan-3-yl)propan-2-yl)thiophene-3-carboxamide, focusing on their potential in creating novel materials or active pharmaceutical ingredients. Studies detail the synthesis routes involving the coupling of amine with furan-2-carbonyl chloride, followed by treatment with P2S5 to obtain thioamides, which are then subjected to various electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. These processes are foundational for developing new chemical entities with potential applications in materials science and medicinal chemistry (Aleksandrov & El’chaninov, 2017).

Crystal Packing and Aromaticity

Another area of interest is the study of the supramolecular effects of aromaticity on crystal packing, particularly concerning compounds with furan and thiophene rings. Research in this domain seeks to understand how the substitution of heteroatoms (such as O to S) impacts the effectiveness of π-based interactions and hydrogen bond interactions. These insights are crucial for designing compounds with optimized solid-state properties for applications in crystal engineering and pharmaceutical formulation development (Rahmani et al., 2016).

Antimicrobial Activity

The antimicrobial activity of furan-carboxamide derivatives represents a significant area of research, where novel series of these compounds are evaluated for their efficacy against various pathogens. For example, certain furan-carboxamide derivatives have been identified as potent inhibitors of the H5N1 influenza A virus, highlighting the potential of these compounds in antiviral therapy. Systematic structure–activity relationship (SAR) studies aim to optimize the anti-influenza activity by modifying the heterocyclic moiety, demonstrating the importance of furan and thiophene derivatives in developing new antiviral agents (Yongshi et al., 2017).

Functional Materials Synthesis

The concise construction of furan and thiophene units via Lewis acid-catalyzed annulation reactions opens avenues for synthesizing potentially bioactive compounds and functional materials. These synthetic strategies offer a pathway to highly functionalized furans and thiophenes, which are integral to developing new materials for various technological applications, including organic electronics and photovoltaics (He et al., 2020).

Future Directions

The future directions for “N-(1-(furan-3-yl)propan-2-yl)thiophene-3-carboxamide” and similar compounds lie in their potential applications in medicinal chemistry and material science. There is a growing interest in the synthesis and investigation of new structural prototypes with more effective pharmacological activity .

Biochemical Analysis

Biochemical Properties

N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . Additionally, this compound can bind to receptor proteins, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . Moreover, this compound affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate access or altering enzyme conformation . Additionally, it can activate certain receptors by mimicking natural ligands, thereby triggering downstream signaling cascades that result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide have been studied extensively in laboratory settings. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that it remains stable under physiological conditions for extended periods, but its activity may diminish due to gradual degradation . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

In animal models, the effects of N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide vary with dosage. At low doses, it exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .

Metabolic Pathways

N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can further interact with other metabolic pathways, influencing the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporter proteins, ensuring its accumulation in target tissues . Additionally, binding proteins can facilitate its distribution within the cell, affecting its localization and activity .

Subcellular Localization

N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide exhibits specific subcellular localization, which is crucial for its activity. It can be directed to particular cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the exertion of its biochemical effects .

properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-9(6-10-2-4-15-7-10)13-12(14)11-3-5-16-8-11/h2-5,7-9H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKHIPPAYZYGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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